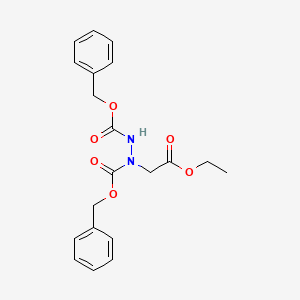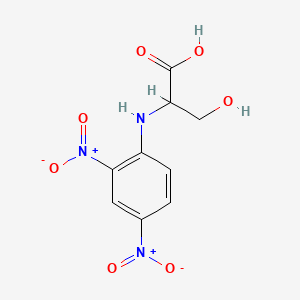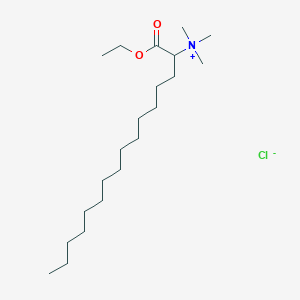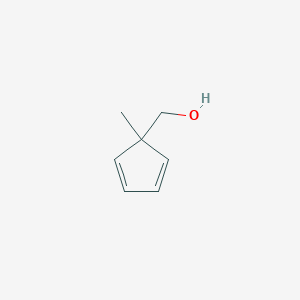![molecular formula C18H22O6S2 B11946589 2-{[(Methylsulfonyl)oxy]methyl}-3,3-diphenylpropyl methanesulfonate CAS No. 95316-36-2](/img/structure/B11946589.png)
2-{[(Methylsulfonyl)oxy]methyl}-3,3-diphenylpropyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Methylsulfonyl)oxy]methyl}-3,3-diphenylpropyl methanesulfonate is an organic compound characterized by its complex structure and multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Methylsulfonyl)oxy]methyl}-3,3-diphenylpropyl methanesulfonate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3,3-diphenylpropyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine to form the corresponding methanesulfonate ester. This intermediate is then reacted with methylsulfonyl chloride under similar conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors and high-throughput screening of catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(Methylsulfonyl)oxy]methyl}-3,3-diphenylpropyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate groups can be displaced by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form the corresponding alcohols.
Oxidation: Oxidative cleavage of the methanesulfonate groups can yield aldehydes or ketones.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic substitution: The major products are substituted derivatives where the methanesulfonate group is replaced by the nucleophile.
Reduction: The major products are the corresponding alcohols.
Oxidation: The major products are aldehydes or ketones, depending on the specific conditions used.
Applications De Recherche Scientifique
2-{[(Methylsulfonyl)oxy]methyl}-3,3-diphenylpropyl methanesulfonate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a prodrug, where the methanesulfonate groups can be cleaved in vivo to release active pharmaceutical ingredients.
Material Science: It is used in the development of novel polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{[(Methylsulfonyl)oxy]methyl}-3,3-diphenylpropyl methanesulfonate involves the cleavage of the methanesulfonate groups under physiological conditions, releasing the active moiety. This process can be catalyzed by enzymes such as esterases. The released active moiety can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Diphenylpropyl methanesulfonate: Lacks the additional methylsulfonyl group.
2-{[(Ethylsulfonyl)oxy]methyl}-3,3-diphenylpropyl methanesulfonate: Contains an ethylsulfonyl group instead of a methylsulfonyl group.
3,3-Diphenylpropyl chloride: Contains a chloride group instead of methanesulfonate.
Uniqueness
2-{[(Methylsulfonyl)oxy]methyl}-3,3-diphenylpropyl methanesulfonate is unique due to the presence of both methanesulfonate and methylsulfonyl groups, which confer distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
95316-36-2 |
|---|---|
Formule moléculaire |
C18H22O6S2 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
[2-(methylsulfonyloxymethyl)-3,3-diphenylpropyl] methanesulfonate |
InChI |
InChI=1S/C18H22O6S2/c1-25(19,20)23-13-17(14-24-26(2,21)22)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3 |
Clé InChI |
RORUJFOEXOGGSL-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCC(COS(=O)(=O)C)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B11946550.png)



![ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11946582.png)

![2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]propanamide](/img/structure/B11946598.png)


![2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline](/img/structure/B11946611.png)
